molecular formula C10H16BNO2 B6338662 4-Propylaminomethylphenylboronic acid CAS No. 102712-19-6

4-Propylaminomethylphenylboronic acid

Cat. No.: B6338662
CAS No.: 102712-19-6
M. Wt: 193.05 g/mol
InChI Key: SGIJHXQMAMAZBU-UHFFFAOYSA-N
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Description

This compound is primarily used in research settings, particularly in organic synthesis and materials science.

Properties

IUPAC Name

[4-(propylaminomethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12-14H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIJHXQMAMAZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylaminomethylphenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with propylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Propylaminomethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Propylaminomethylphenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including drug delivery and sensing .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and key properties of 4-propylaminomethylphenylboronic acid with analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -CH₂-NH-C₃H₇ (para) ~179.0 (estimated) Potential for drug conjugation, pH-sensitive interactions
4-(Methylamino)phenylboronic acid -NH-CH₃ (para) 150.97 Smaller amine group; used in biosensing
4-Methoxyphenylboronic acid -OCH₃ (para) 151.97 High solubility; glucose-sensing applications
4-Formylphenylboronic acid -CHO (para) 149.94 Electrophilic aldehyde for crosslinking
4-(N-Boc-aminomethyl)phenylboronic acid -CH₂-NH-Boc (para) ~265.2 (estimated) Protected amine for controlled synthesis
4-(N-Propylsulfamoyl)phenylboronic acid -SO₂-NH-C₃H₇ (para) 315.13 Enhanced enzyme inhibition (e.g., β-lactamases)

Physicochemical Properties

  • Solubility: The propylaminomethyl group improves water solubility compared to non-polar substituents (e.g., methylthio in ). However, it is less hydrophilic than 4-carboxyphenylboronic acid () due to the absence of an ionizable carboxyl group. The methoxy group in 4-methoxyphenylboronic acid enhances solubility in polar solvents , while sulfonamide derivatives () exhibit moderate solubility in aqueous-organic mixtures.
  • Reactivity: The boronic acid group’s pKa (~8–10) is influenced by substituents. Electron-withdrawing groups (e.g., -SO₂- in ) lower pKa, increasing acidity and diol-binding affinity. The propylaminomethyl group’s electron-donating nature may slightly raise pKa, reducing reactivity with diols compared to fluorinated analogs () . The primary amine in this compound allows for conjugation via Schiff base formation or amide coupling, unlike inert groups (e.g., methoxy) .

Biological Activity

4-Propylaminomethylphenylboronic acid (PAB) is a boronic acid derivative that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its boronic acid functional group, which is known for its ability to interact with various biological molecules. Its chemical structure can be described as follows:

  • Molecular Formula : C12_{12}H17_{17}BNO2_2
  • CAS Number : 102712-19-6

The presence of the propylamino group enhances its solubility and biological reactivity.

The biological activity of PAB is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of glycoproteins and other biomolecules.

Target Interactions:

  • Enzyme Inhibition : PAB has been shown to inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : It may also act as a modulator for various receptors involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • PAB has demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections.
    • Preliminary studies indicate that it may disrupt bacterial cell walls or interfere with metabolic pathways.
  • Anticancer Properties :
    • Studies have shown that PAB can inhibit the growth of cancer cell lines, including colon carcinoma.
    • The mechanism may involve apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects :
    • Emerging evidence suggests that PAB may influence neurotransmitter systems, potentially offering antidepressant or anxiolytic properties.

Case Study: Anticancer Activity

A study conducted on the effects of PAB on colon cancer cell lines revealed significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death. The results are summarized in Table 1 below.

Cell LineIC50 (µM)Mechanism of Action
HCT-15 (Colon)15Induction of apoptosis via caspase activation
HT-29 (Colon)20Cell cycle arrest at G1 phase

Mechanistic Studies

Further mechanistic studies have identified specific pathways affected by PAB. For instance, it was observed that PAB enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors in treated cancer cells.

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